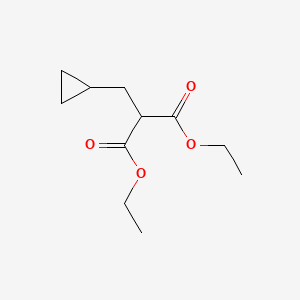
Diethyl 2-(cyclopropylmethyl)malonate
Description
Diethyl 2-(cyclopropylmethyl)malonate is a malonate ester derivative characterized by a central malonate core substituted with a cyclopropylmethyl group (-CH₂-C₃H₅) and two ethyl ester moieties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its cyclopropane ring introduces steric and electronic effects, influencing reactivity and applications in drug design .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-(cyclopropylmethyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
SXDDUXFBXCFQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Diethyl 2-(Cyclopropylmethyl)malonate and Analogues
*Calculated molecular formula based on substituent addition to diethyl malonate (C₇H₁₀O₄).
Key Observations:
- Synthetic Efficiency : this compound exhibits a high yield (85%) under optimized conditions using Cu(OAc)₂ catalysis . In contrast, Diethyl 2-(cyclopentylmethyl)malonate (70% yield) requires longer reaction times due to steric hindrance from the larger cyclopentyl group .
- Physical State : Most analogues are oils, except dimethyl derivatives (e.g., Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate), which crystallize as solids (m.p. 81.8–82.4°C) .
- Reactivity: The cyclopropane ring in this compound enhances ring-opening reactivity in radical or nucleophilic reactions, unlike the stable cyanoethyl group in Diethyl 2-(2-cyanoethyl)malonate .
Reaction Pathways and Catalytic Behavior
- Radical Functionalization : this compound undergoes C–H oxidative radical functionalization to install diverse groups (e.g., ketones) at the α-position, a pathway less efficient in bulkier analogues like cyclopentylmethyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


